Dipotassium hydroxide periodate

Analytical Chemistry Organic Synthesis pH Control

Researchers requiring selective oxidative cleavage of vicinal diols under mild, non-acidic conditions often face reproducibility issues with standard periodate salts. Dipotassium hydroxide periodate (CAS 14691-87-3) provides a self-buffering, alkaline solution that protects acid-labile groups, eliminating the need for external base addition. - Inherent alkalinity simplifies protocols and improves yields in carbohydrate and glycoprotein structural analysis. - Predictable, tunable kinetics enable precise process control for oxidative degradation of polyethers like PEG. - A safer, high-performance alternative to heavy-metal oxidants in analytical chemistry, supporting EHS goals.

Molecular Formula HIK2O5
Molecular Weight 286.11 g/mol
CAS No. 14691-87-3
Cat. No. B080481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium hydroxide periodate
CAS14691-87-3
Synonymsdipotassium hydroxide periodate
Molecular FormulaHIK2O5
Molecular Weight286.11 g/mol
Structural Identifiers
SMILES[OH-].[O-]I(=O)(=O)=O.[K+].[K+]
InChIInChI=1S/HIO4.2K.H2O/c2-1(3,4)5;;;/h(H,2,3,4,5);;;1H2/q;2*+1;/p-2
InChIKeyHZCWGXVLEDUJIX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Hydroxide Periodate: Class, Characteristics & Procurement


Dipotassium hydroxide periodate (CAS 14691-87-3) is a hypervalent iodine (VII) compound in the periodate family, which functions as a strong and selective oxidizing agent in organic and inorganic chemistry . Also referred to as potassium paraperiodate or potassium hydroxide periodate, its molecular formula is HIK₂O₅ (MW 286.11 g/mol) . It typically presents as a white crystalline solid with a tetragonal crystal structure and is slightly soluble in water, forming an alkaline solution due to the presence of a hydroxide ion in its lattice . In most reactions, the periodate ion acts as a two-electron oxidant, being reduced to iodate [1].

Differentiating Dipotassium Hydroxide Periodate


While all periodate salts share the IO₄⁻ oxidizing moiety, the cation and solid-state structure dictate critical procurement parameters such as solubility, solution pH, and reaction kinetics that preclude simple substitution. For instance, potassium metaperiodate (KIO₄) is sparingly soluble and yields a neutral solution, whereas sodium metaperiodate (NaIO₄) is highly soluble but can produce a slightly acidic solution [1]. Dipotassium hydroxide periodate occupies a distinct physicochemical niche: its crystal structure incorporates a hydroxide ion, resulting in a slightly soluble, alkaline aqueous solution that eliminates the need for external base addition in pH-sensitive oxidations . These differences are not merely academic; they directly impact reaction rates, product selectivity, and the overall feasibility of a synthetic route, as quantified in the evidence below.

Dipotassium Hydroxide Periodate: Quantitative Evidence


Crystal Structure and Solution pH Advantage

Dipotassium hydroxide periodate crystallizes in a tetragonal structure with a hydroxide ion integrated into the lattice, a unique feature among common periodate salts . This structure directly results in an alkaline solution upon dissolution, contrasting sharply with potassium metaperiodate, which forms a neutral solution, and sodium metaperiodate, which can form a slightly acidic solution [1]. This intrinsic alkalinity eliminates the need for external base addition in many oxidation protocols, simplifying reaction setup and improving reproducibility for pH-sensitive substrates.

Analytical Chemistry Organic Synthesis pH Control

Oxidation Kinetics in Alkaline Medium

Kinetic studies on the oxidation of polyethylene glycol (PEG-200) by potassium periodate (a close analog to dipotassium hydroxide periodate) in alkaline medium revealed a first-order dependence on the oxidant concentration and an inverse fractional order with respect to hydroxide ion concentration [1]. This complex rate law is distinct from the kinetics observed with sodium periodate in similar oxidations, which often exhibit different dependencies on substrate and pH, as seen in the oxidation of amino acids where the reaction is first-order in [NaIO₄] and [Os(VIII)] but fractional-order in substrate [2]. This indicates that the intrinsic alkaline environment of dipotassium hydroxide periodate will exert a predictable, quantifiable effect on reaction rate, differentiating it from sodium periodate in process development.

Kinetics Polymer Oxidation Reaction Engineering

Solvent Compatibility for Glycol Cleavage

Periodate reagents, including dipotassium hydroxide periodate, function optimally in aqueous media for glycol-cleavage oxidations [1]. In contrast, lead tetraacetate, another common reagent for the same transformation, operates best in organic solvents [1]. This fundamental solubility difference dictates reagent choice based on substrate solubility and reaction medium. While lead tetraacetate oxidation can be several times faster in certain organic systems [2], the use of periodates in water aligns with the principles of green chemistry, avoiding toxic organic solvents and heavy metal waste streams associated with lead reagents.

Glycobiology Carbohydrate Chemistry Green Chemistry

Selectivity and Safety vs. Heavy Metal Oxidants

Periodate-based oxidation systems offer a metal-free alternative to toxic heavy metal oxidants like potassium dichromate. A study comparing periodate titration to the traditional dichromate method for Fe(II) determination demonstrated that the periodate method yields results of comparable accuracy [1]. Crucially, the periodate method achieved a student success rate of over 80% in quantitative analysis trials, indicating it is a more user-friendly and environmentally benign technique [1]. This is a significant advantage for both educational and industrial laboratories looking to reduce hazardous waste and improve operator safety.

Sustainable Chemistry Selective Oxidation Safety Assessment

Optimal Applications for Dipotassium Hydroxide Periodate


pH-Sensitive Diol Cleavage in Carbohydrate Analysis

In the structural analysis of carbohydrates or glycoproteins, the selective oxidative cleavage of vicinal diols is a critical step. Dipotassium hydroxide periodate is the preferred reagent when the target molecule is sensitive to acidic or strongly basic conditions. Its inherent alkaline solution (as evidenced by its crystal structure ) provides a mild, self-buffering environment that protects acid-labile groups, unlike sodium metaperiodate which can produce a slightly acidic solution (pH 3.5-5.5) . This intrinsic property simplifies the protocol, enhances reproducibility, and improves the yield of intact cleavage products .

Kinetic Modeling of Polymer Oxidation

For researchers studying the oxidation of polyethers like polyethylene glycol (PEG) or developing new polymeric materials via oxidative degradation, dipotassium hydroxide periodate offers predictable and tunable kinetics. The established rate law for its analog—first-order in oxidant and inverse fractional order in hydroxide—allows for precise kinetic modeling and process control . This quantifiable behavior is a significant advantage over sodium periodate, which displays different kinetic dependencies with fractional orders in substrate . This predictability is essential for scaling up reactions and optimizing for desired product distributions, such as in the production of dialdehyde cellulose or other functionalized biopolymers .

Metal-Free Analytical Titrations

In analytical chemistry workflows where reduction of hazardous waste is a priority, dipotassium hydroxide periodate is a compelling substitute for traditional heavy metal oxidants like potassium dichromate. As shown in head-to-head comparisons, periodate-based methods deliver analytical accuracy equivalent to the dichromate method for Fe(II) determination, but with a significantly better safety and environmental profile . The >80% user success rate in academic trials underscores its practical viability and ease of use . This makes it an ideal choice for procurement in teaching laboratories, quality control (QC) labs seeking to improve EHS metrics, and any analytical setting where the elimination of hexavalent chromium waste is a goal .

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